

# cinnamoyl chloride CAS number and molecular structure

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## Compound of Interest

Compound Name: Cinnamoyl chloride

Cat. No.: B041604

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An In-depth Technical Guide to **Cinnamoyl Chloride** for Researchers and Drug Development Professionals

## Introduction

**Cinnamoyl chloride** ( $C_9H_7ClO$ ) is a pivotal reagent in organic synthesis, serving as a primary precursor for a diverse array of cinnamoyl derivatives.<sup>[1]</sup> Its utility is particularly pronounced in the pharmaceutical and fine chemical sectors. The compound's structure, which includes a phenyl group conjugated with an acryloyl chloride, imparts a unique reactivity that makes it an ideal intermediate for various organic transformations such as acylations, esterifications, and amidations.<sup>[1]</sup> This guide provides a comprehensive overview of **cinnamoyl chloride**, including its chemical and physical properties, synthesis protocols, and its applications in drug discovery and development, with a focus on its role in the synthesis of biologically active molecules.

## Chemical Identification and Molecular Structure

There are two primary CAS numbers associated with **cinnamoyl chloride**, which can be a source of confusion. The CAS number 102-92-1 is generally used for **cinnamoyl chloride** without specifying the stereoisomer, while 17082-09-6 is specifically assigned to the trans-isomer.<sup>[2][3][4][5][6][7]</sup> The trans form is the most common and is often what is referred to when "**cinnamoyl chloride**" is mentioned.<sup>[3]</sup>

The molecular structure of **cinnamoyl chloride** is characterized by a benzene ring attached to an acryloyl chloride functional group.

Identifier	Value
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClO <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	166.60 g/mol <a href="#">[2]</a> <a href="#">[8]</a>
IUPAC Name	(2E)-3-phenylprop-2-enoyl chloride <a href="#">[3]</a> <a href="#">[8]</a>
SMILES	<chem>C1=CC=C(C=C1)/C=C/C(=O)Cl</chem> <a href="#">[8]</a>
InChI	InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ <a href="#">[5]</a> <a href="#">[8]</a>
InChIKey	WOGITNXCNOTRLK-VOTSOKGWSA-N <a href="#">[5]</a> <a href="#">[8]</a>

## Physicochemical Properties

**Cinnamoyl chloride** is typically a white to yellowish crystalline solid.[\[9\]](#) The following table summarizes its key physicochemical properties.

Property	Value
Melting Point	31-40 °C <a href="#">[10]</a>
Boiling Point	256-258 °C <a href="#">[11]</a>
Flash Point	>110 °C <a href="#">[12]</a>
Appearance	White to pale cream chunks or fused solid <a href="#">[10]</a>
Solubility	Soluble in dioxane and chloroform; reacts with water <a href="#">[6]</a>

## Experimental Protocols

### Synthesis of Cinnamoyl Chloride from Trans-Cinnamic Acid

The most common laboratory and industrial synthesis of **cinnamoyl chloride** involves the reaction of trans-cinnamic acid with thionyl chloride ( $\text{SOCl}_2$ ).<sup>[1][9]</sup>

Materials:

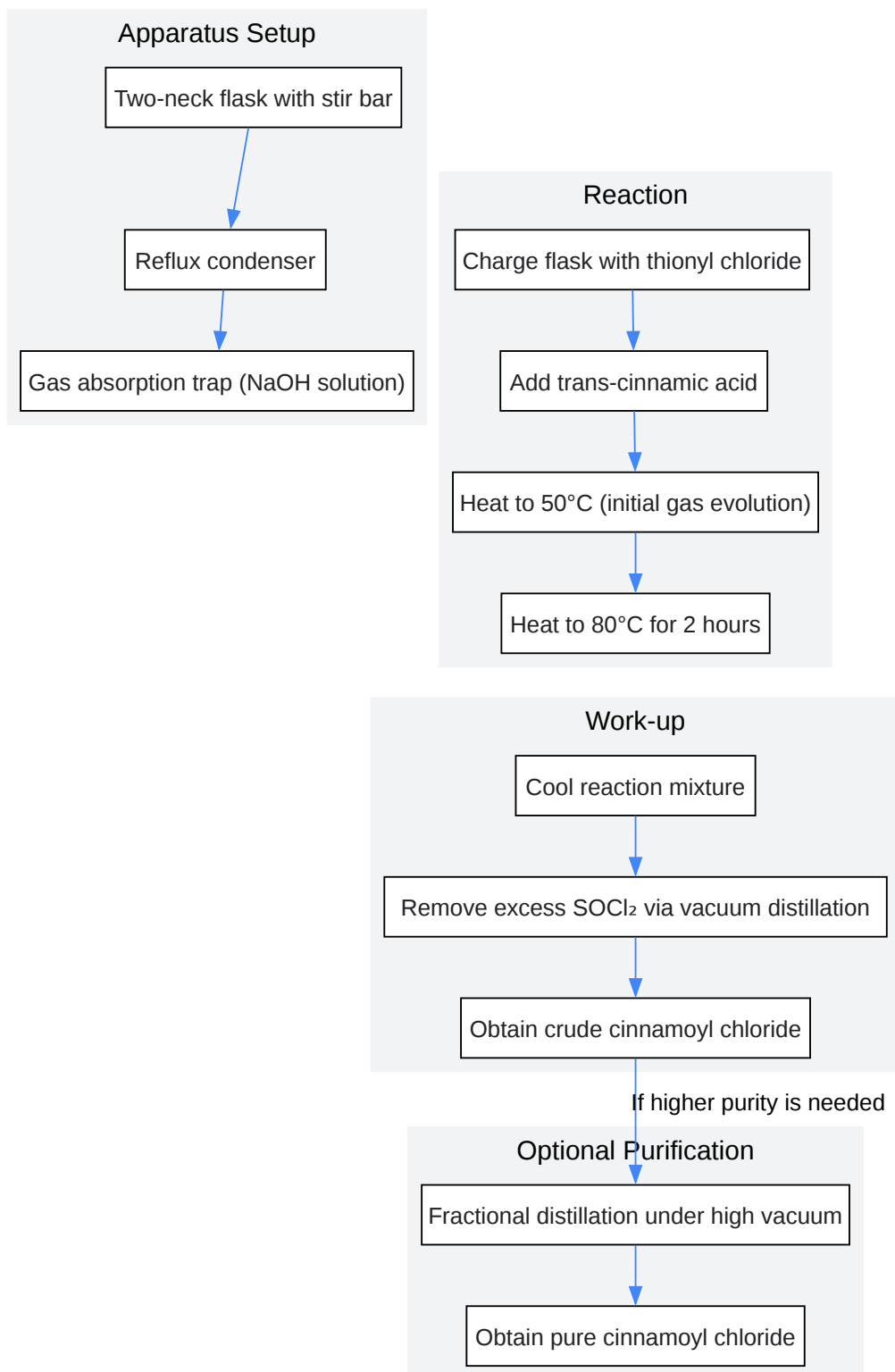
- Trans-cinnamic acid
- Thionyl chloride (freshly distilled)
- 50 mL two-neck flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Gas absorption trap (containing aqueous sodium hydroxide solution)
- Distillation apparatus

Procedure:

- Set up the reaction apparatus consisting of a 50 mL two-neck flask equipped with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas absorption trap to neutralize the evolving HCl and  $\text{SO}_2$  gases.<sup>[12]</sup>
- Charge the reaction flask with 1.8 g (1.1 mL, 15 mmol) of freshly distilled thionyl chloride.<sup>[12]</sup>
- While stirring, add 1.48 g (10.0 mmol) of trans-cinnamic acid in several portions using a powder funnel.<sup>[12]</sup>
- Once the addition is complete, slowly heat the reaction mixture to 50 °C. Be cautious as there will be vigorous gas evolution.<sup>[12]</sup>
- After the initial gas evolution subsides, increase the temperature to 80 °C and continue stirring for an additional two hours.<sup>[12]</sup>

- After cooling the reaction mixture, remove the excess thionyl chloride by distillation under reduced pressure (approximately 20 hPa). Use a cold trap (liquid nitrogen) to condense the volatile thionyl chloride.[\[12\]](#)
- The remaining yellowish solid is the crude **cinnamoyl chloride**, which is suitable for most subsequent reactions. The crude yield is approximately 81%.[\[12\]](#) For further purification, the product can be fractionally distilled under high vacuum (e.g., 75-80 °C at 0.1 hPa).[\[12\]](#)

## Experimental Workflow for Cinnamoyl Chloride Synthesis



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Caption: Workflow for the synthesis of **cinnamoyl chloride**.

## Applications in Drug Development and Research

**Cinnamoyl chloride** is a valuable building block for creating extensive chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.<sup>[1]</sup> Its primary role is as a cinnamoyl group donor in reactions with nucleophiles like amines and alcohols, leading to the synthesis of cinnamamides and cinnamoyl esters, respectively.<sup>[1]</sup> Many of these derivatives have shown promising biological activities.

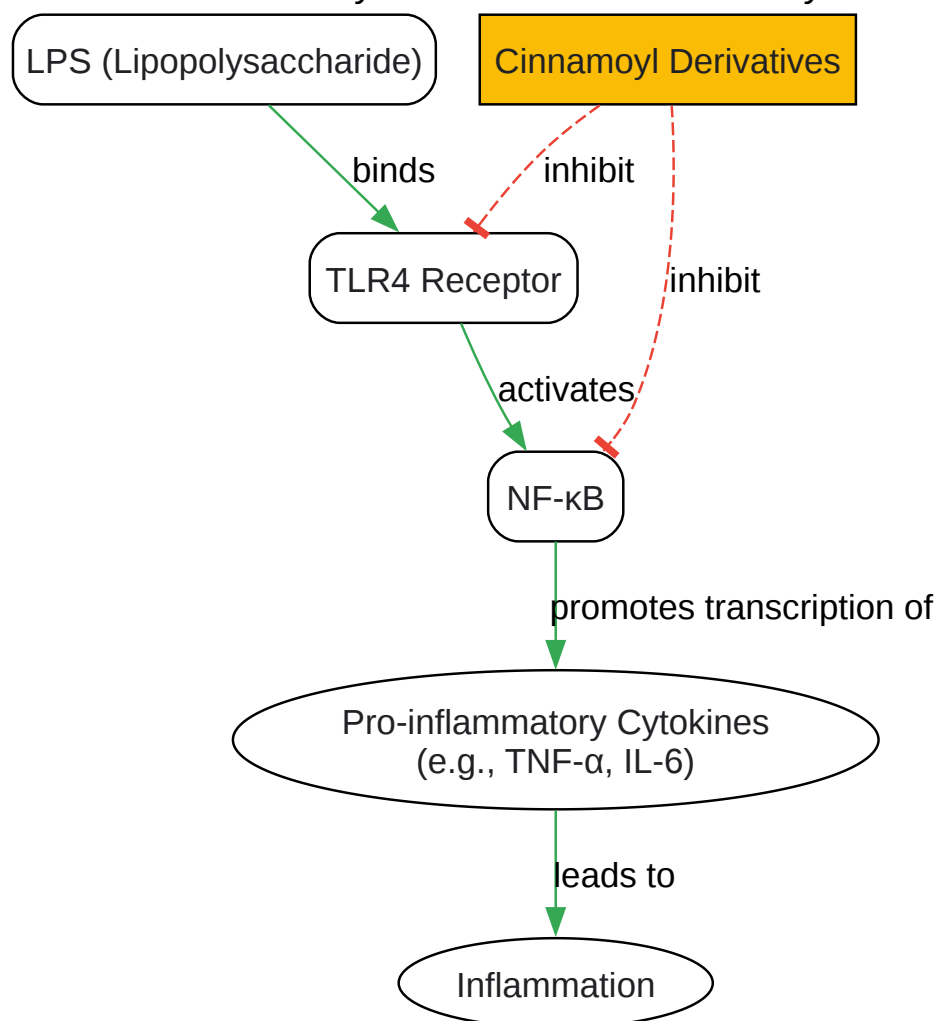
### Antimicrobial and Antifungal Activity

**Cinnamoyl chloride** is used to synthesize derivatives that are evaluated for their antimicrobial properties. For example, cinnamoyl-metronidazole esters have demonstrated potent activity against the Gram-positive bacterium *Staphylococcus aureus*, and cinnamoyl-memantine amides have shown significant activity against *Candida* fungi.<sup>[13]</sup> A study on a series of synthetic cinnamides and cinnamates derived from **cinnamoyl chloride** reported that ester derivatives were generally more bioactive than the amide derivatives against various fungal and bacterial strains.<sup>[14]</sup>

### Anti-inflammatory Activity

Derivatives of cinnamic acid are being investigated for their anti-inflammatory properties. It has been hypothesized that conjugating cinnamic acid (via **cinnamoyl chloride**) with other bioactive molecules like carvacrol, thymol, or menthol could lead to synergistic effects.<sup>[15]</sup> These effects may involve the inhibition of inflammatory pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is activated by lipopolysaccharides (LPS).<sup>[15]</sup>

## Potential Anti-inflammatory Mechanism of Cinnamoyl Derivatives

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Caption: Inhibition of the TLR4/NF-κB pathway by cinnamoyl derivatives.

## Safety and Handling

**Cinnamoyl chloride** is classified as a corrosive substance. It causes severe skin burns and eye damage. It reacts with water, liberating toxic gas, and should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. Store in a cool, dry place away from incompatible materials such as bases and oxidizing agents.[6]

## Conclusion

**Cinnamoyl chloride** is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly for the development of new therapeutic agents. Its ability to readily form cinnamoyl derivatives allows researchers to explore a wide range of molecular structures with potential antimicrobial, antifungal, and anti-inflammatory activities. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

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